molecular formula C6H7NOS B1293893 2-Propionylthiazole CAS No. 43039-98-1

2-Propionylthiazole

Cat. No.: B1293893
CAS No.: 43039-98-1
M. Wt: 141.19 g/mol
InChI Key: TYRAENAWSLPSLW-UHFFFAOYSA-N
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Description

2-Propionylthiazole: is an organic compound with the molecular formula C6H7NOS . It is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. This compound is known for its distinct aroma, often described as nutty or bready, and is used as a flavoring agent and fragrance in various applications .

Mechanism of Action

Target of Action

This compound is a derivative of thiazole, and it’s often used in the synthesis of other compounds

Biochemical Pathways

The biochemical pathways affected by 2-Propionylthiazole are currently unknown . Thiazole derivatives are known to be involved in a wide range of biochemical processes, but without specific research on this compound, it’s difficult to predict which pathways it might affect.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of this compound is currently unknown . Factors such as pH, temperature, and the presence of other compounds could potentially affect its activity, but specific studies are needed to confirm these effects.

Biochemical Analysis

Biochemical Properties

2-Propionylthiazole plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are involved in the oxidation of organic substances. The interaction between this compound and cytochrome P450 enzymes leads to the formation of hydroxylated metabolites, which can further participate in various metabolic pathways . Additionally, this compound has been shown to bind to certain proteins, altering their conformation and activity. These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been found to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This pathway is essential for regulating cell growth, differentiation, and apoptosis. By modulating the activity of the MAPK pathway, this compound can affect gene expression and cellular metabolism . Furthermore, studies have shown that this compound can induce oxidative stress in cells, leading to changes in cellular redox status and the activation of antioxidant defense mechanisms.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to the active sites of cytochrome P450 enzymes, inhibiting their activity and preventing the oxidation of specific substrates . This inhibition can lead to the accumulation of unmetabolized compounds, which may have downstream effects on cellular function. Additionally, this compound has been shown to modulate the expression of genes involved in oxidative stress response, further highlighting its impact on cellular metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light and heat . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell proliferation and apoptosis. These findings underscore the importance of considering the temporal aspects of this compound’s effects in experimental designs.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to have minimal toxic effects and can modulate specific biochemical pathways without causing significant harm . At higher doses, this compound can induce toxic effects, including liver damage and oxidative stress. These adverse effects highlight the importance of determining the appropriate dosage for therapeutic applications and understanding the threshold levels for toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, including phase I and phase II metabolic reactions. In phase I reactions, the compound undergoes oxidation by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . These metabolites can then participate in phase II reactions, where they are conjugated with glucuronic acid or other molecules to form more water-soluble compounds that can be excreted from the body. The involvement of this compound in these metabolic pathways underscores its role in cellular detoxification processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound has been shown to interact with organic anion transporters, facilitating its uptake into cells . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. These interactions are crucial for understanding the compound’s bioavailability and its potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound has been found to localize primarily in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, this compound can be targeted to specific organelles, such as the mitochondria, through the presence of specific targeting signals. These localization patterns are essential for understanding the compound’s activity and function within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Propionylthiazole can be synthesized through several methods. One common method involves the reaction of thiazole with propionyl chloride in the presence of a base such as pyridine. The reaction proceeds as follows:

Thiazole+Propionyl ChlorideThis compound+Hydrochloric Acid\text{Thiazole} + \text{Propionyl Chloride} \rightarrow \text{this compound} + \text{Hydrochloric Acid} Thiazole+Propionyl Chloride→this compound+Hydrochloric Acid

The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the propionyl chloride .

Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The compound is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions: 2-Propionylthiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Propionylthiazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It is widely used as a flavoring agent and fragrance in the food and cosmetic industries .

Comparison with Similar Compounds

Uniqueness: 2-Propionylthiazole is unique due to its specific aroma profile and its versatility in chemical reactions. Its distinct nutty and bready aroma makes it valuable in the flavor and fragrance industry, while its chemical reactivity allows for the synthesis of a wide range of derivatives with potential biological activities .

Properties

IUPAC Name

1-(1,3-thiazol-2-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NOS/c1-2-5(8)6-7-3-4-9-6/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYRAENAWSLPSLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=NC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90195651
Record name 2-Propionylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90195651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Pale yellow, oily liquid; brown-roasted, vanilla-like odour
Record name 2-Propionylthiazole
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/975/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Insoluble in water; Soluble in fats, oils, most organic solvents, Miscible at room temperature (in ethanol)
Record name 2-Propionylthiazole
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/975/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.205-1.210
Record name 2-Propionylthiazole
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/975/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

43039-98-1
Record name 1-(2-Thiazolyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=43039-98-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propionylthiazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043039981
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propionylthiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90195651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Propanone, 1-(2-thiazolyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.111.085
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2-PROPIONYLTHIAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05CB62UH9K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2-Propanoylthiazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037168
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How do the copper(II) complexes of 2-propionylthiazole thiosemicarbazones interact with human topoisomerase IIα, and what are the downstream effects of this interaction?

A: While the exact mechanism of interaction isn't fully elucidated in the study, the research demonstrates that both copper(II) complexes, [Cu(PTZ-ETSC)Cl] and [Cu(PTZ-tBTSC)Cl], exhibit strong inhibition of human topoisomerase IIα []. Topoisomerase IIα is an enzyme crucial for DNA replication and repair, and its inhibition can lead to DNA damage and ultimately trigger cell death. This mechanism is often exploited in cancer therapy. The study further highlights that this inhibitory effect translates to significant anticancer activity against both MDA-MB-231 and MCF7 breast cancer cell lines [], suggesting these complexes could be promising leads for anticancer drug development.

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